molecular formula C16H24N2 B3234839 Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine CAS No. 1353982-79-2

Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine

Cat. No.: B3234839
CAS No.: 1353982-79-2
M. Wt: 244.37 g/mol
InChI Key: MQZBCUAYWKIMJH-UHFFFAOYSA-N
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Description

Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a complex molecule with a unique structure that includes a benzyl group, a cyclopropyl ring, and a piperidine moiety.

Preparation Methods

One common synthetic route involves the use of protecting groups for amines, such as carbamates, which can be installed and removed under relatively mild conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine moieties.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

Scientific Research Applications

Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. It may modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuate glutamate-mediated excitatory neurotransmission . These interactions can lead to various physiological effects, depending on the specific application.

Comparison with Similar Compounds

Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

    Condensed Piperidines: Molecules with fused ring systems that include a piperidine moiety.

The uniqueness of this compound lies in its combination of a benzyl group, a cyclopropyl ring, and a piperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-(piperidin-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18(16-6-7-16)13-15-8-10-17-11-9-15/h1-5,15-17H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZBCUAYWKIMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199689
Record name 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353982-79-2
Record name 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353982-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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